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Compound of Interest

Compound Name: Dar-2

Cat. No.: B1357170

This guide provides a comprehensive overview of the Dar-2 fluorescent probe, tailored for
researchers, scientists, and professionals in drug development. It details the probe's core
principle of action, presents key quantitative data, outlines experimental methodologies, and
visualizes critical pathways and workflows.

Core Principle of Action

The Dar-2 (5,6-Diamino-N,N,N',N'-tetraethylrhodamine) probe is a sensitive and photostable
fluorescent sensor designed for the detection of nitric oxide (NO). It belongs to the
diaminorhodamine (DAR) class of probes, which were developed to overcome some limitations
of earlier fluorescein-based NO probes like DAF-2, such as limited photostability and
fluorescence sensitivity to pH levels below 6.

The fundamental mechanism of Dar-2 is based on the conversion of a weakly fluorescent
molecule into a highly fluorescent product upon reaction with nitric oxide. The core of the probe
is a rhodamine chromophore functionalized with a vicinal diamino group. In its initial state, the
diamino form of Dar-2 exhibits very low fluorescence. However, in the presence of nitric oxide
(NO) and molecular oxygen (O2z), the diamino moiety undergoes an oxidative reaction. This
reaction results in the formation of a stable, corresponding triazole derivative (Dar-2T), which is
a highly fluorescent compound.[1] This transformation leads to a significant increase in
fluorescence intensity, allowing for the sensitive quantification of NO.

The reaction is specific to NO, as other reactive oxygen species (ROS) such as superoxide
(O2+-), hydrogen peroxide (H202), or peroxynitrite (ONOO™) do not react with the probe to form
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the fluorescent triazole product. This specificity makes Dar-2 a valuable tool for measuring NO
in various biological settings.

Quantitative Data Summary

The key properties of the Dar-2 fluorescent probe are summarized in the table below. This data
Is essential for instrument setup and experimental design.

Property Value Source

5,6-Diamino-N,N,N',N'-
IUPAC Name _ [2]
tetraethylrhodamine

CAS Number 261351-45-5 2]
Molecular Formula C2sH32N403 [2]
Molecular Weight 472.58 g/mol [2]
Purity >97% [2]
Excitation Wavelength (Aex) ~562 nm [2]
Emission Wavelength (Aem) ~579 nm [2]
Physical Form Powder [2]

Note: Excitation and emission values are for the NO-reacted triazole form (Dar-2T) in 0.1 M
phosphate buffer at pH 7.4.

Signaling Pathway and Mechanism

The detection of nitric oxide by Dar-2 is a straightforward chemical reaction that converts the
probe from a low-fluorescence state to a high-fluorescence state.
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Reactants
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Caption: Reaction mechanism of the Dar-2 probe with nitric oxide.

Experimental Protocols

While specific concentrations and incubation times should be optimized for each cell type and
experimental condition, the following provides a general methodology for the intracellular
detection of NO using a cell-permeable version of a DAR probe (e.g., an acetoxymethyl ester
derivative, DAR-4M AM, which follows a similar principle to DAF-2 DA).[3][4]

1. Reagent Preparation:

o Prepare a stock solution of the Dar-2 probe (e.g., 1-5 mM) in high-quality, anhydrous
dimethyl sulfoxide (DMSO).

o Store the stock solution at -20°C, protected from light and moisture.[2]

e On the day of the experiment, dilute the stock solution to the final working concentration
(typically 1-10 uM) in a serum-free medium or an appropriate physiological buffer (e.qg.,
HBSS).

2. Cell Loading:

o Culture cells on a suitable imaging platform (e.g., glass-bottom dishes, microplates, or
coverslips) until they reach the desired confluency.

» Remove the culture medium and wash the cells gently with a warm physiological buffer.
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e Add the prepared working solution of the Dar-2 probe to the cells.

 Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in the dark. During this
time, cell-permeable variants of the probe will enter the cell, and intracellular esterases will
cleave the protecting groups, trapping the probe inside.[4]

3. Washing and Stimulation:

 After incubation, remove the loading solution and wash the cells 2-3 times with the warm
buffer to remove any extracellular probe.

o Add fresh buffer or medium to the cells.

e To induce NO production, treat the cells with the desired stimulus (e.g., an NO donor like
SNAP or SNP, or a physiological agonist like acetylcholine). Include appropriate negative
controls (unstimulated cells) and positive controls.

4. Fluorescence Measurement:

o Immediately begin imaging or measurement using a fluorescence microscope, plate reader,
or flow cytometer.

o Excite the sample at ~562 nm and collect the emission at ~579 nm.[2]

e Acquire images or data at various time points to monitor the change in fluorescence intensity,
which corresponds to the rate of NO production.

General Experimental Workflow

The logical flow for a typical cell-based experiment using the Dar-2 probe is outlined below.
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Caption: A generalized workflow for intracellular nitric oxide detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Dar-2 Fluorescent
Probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1357170#dar-2-fluorescent-probe-principle-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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